Acylated Linaclotide Acylated Linaclotide Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C; agonist of guanylate cyclase C
Brand Name: Vulcanchem
CAS No.:
VCID: VC3657290
InChI:
SMILES:
Molecular Formula: C61H81N15O22S6
Molecular Weight: 1568.76

Acylated Linaclotide

CAS No.:

Cat. No.: VC3657290

Molecular Formula: C61H81N15O22S6

Molecular Weight: 1568.76

* For research use only. Not for human or veterinary use.

Acylated Linaclotide -

Specification

Molecular Formula C61H81N15O22S6
Molecular Weight 1568.76

Introduction

Chemical Structure and Properties

Molecular Composition

Linaclotide acetate has a molecular formula of C61H83N15O23S6 and a molecular weight of 1586.8 g/mol . This represents a modification from the parent compound linaclotide (CID 16158208), which has a molecular formula of C59H79N15O21S6 and an average molecular weight of 1526.736 g/mol . The addition of the acetate group accounts for this difference in molecular weight and formula.

Structural Characteristics

As an acylated derivative, linaclotide acetate maintains the core 14-amino acid cyclic peptide structure of linaclotide while incorporating acetate as a salt-forming component . The parent compound linaclotide features three disulfide bonds that are critical to its biological activity and stability . These structural features are preserved in the acylated form, ensuring maintenance of the therapeutic mechanism.

The following table summarizes the key chemical properties of linaclotide acetate compared to the parent compound:

PropertyLinaclotide AcetateLinaclotide (Parent)
Molecular FormulaC61H83N15O23S6C59H79N15O21S6
Molecular Weight1586.8 g/mol1526.736 g/mol
CID in PubChem1615820716158208
Chemical ClassificationAcylated cyclic peptideCyclic peptide
Disulfide Bonds33

Mechanism of Action

Primary Pharmacological Target

Linaclotide acetate, like its parent compound, functions as a potent and selective agonist of guanylate cyclase-C (GC-C), a membrane-spanning enzyme located on the luminal surface of intestinal epithelial cells . This high-affinity binding initiates a cascade of intracellular signaling events that ultimately produce the therapeutic effects .

Signaling Cascade

Upon binding to GC-C receptors, acylated linaclotide activates the enzyme, leading to increased production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP) . This elevation in cGMP levels occurs both intracellularly and extracellularly, contributing to dual mechanisms of action :

  • Increased intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II)

  • PKG-II phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel

  • CFTR activation promotes chloride and bicarbonate secretion while inhibiting sodium absorption

  • These ionic changes increase intestinal fluid content and accelerate gastrointestinal transit

Analgesic Properties

Beyond its secretory effects, acylated linaclotide demonstrates significant antinociceptive activity that contributes to pain relief in conditions like irritable bowel syndrome with constipation (IBS-C) . This analgesic effect appears to involve elevated extracellular cGMP levels that modulate nociceptors on colonic afferent pain fibers . The exact mechanism remains under investigation, but this analgesic property represents an important therapeutic advantage of this compound.

Pharmacokinetics

Absorption and Distribution

A defining characteristic of both linaclotide and its acylated form is minimal systemic absorption following oral administration . This limited absorption is actually advantageous for its therapeutic purpose, as the target GC-C receptors are located on the luminal surface of intestinal epithelial cells . Plasma concentrations following recommended oral doses are typically below quantifiable limits . This pharmacokinetic profile minimizes systemic side effects while maximizing local activity in the gastrointestinal tract.

Metabolism and Elimination

The acetate salt form potentially influences the stability and solubility of the compound, though the core metabolism remains similar to the parent linaclotide . The parent compound undergoes proteolytic degradation within the intestinal lumen, with active metabolites (particularly des-tyrosine metabolite) continuing to contribute to therapeutic effects . Given its minimal systemic absorption, traditional pharmacokinetic parameters such as volume of distribution and systemic clearance have limited relevance for acylated linaclotide .

Clinical Applications

Approved Indications

While linaclotide acetate specifically has been evaluated in clinical trials up to Phase II , the parent compound linaclotide has received regulatory approval for several indications:

  • Irritable bowel syndrome with constipation (IBS-C) in adults - approved in the US, Canada, and Europe

  • Chronic idiopathic constipation in adults - approved in the US and Canada

  • Functional constipation in pediatric patients 6 to 17 years of age - approved in the US

Dosing Considerations

Dosing studies with linaclotide have evaluated various concentrations to determine optimal therapeutic windows. Phase 2b trials assessed doses ranging from 75 μg to 600 μg, with the 290 μg dose generally showing favorable efficacy in IBS-C patients . For chronic idiopathic constipation (CIC), both 145 μg and 290 μg doses demonstrated efficacy, with the lower dose potentially offering an improved safety profile .

The acylated form may potentially offer advantages in terms of stability, absorption characteristics, or duration of action, though specific comparative dosing data between the acylated and non-acylated forms remains limited in the available literature .

Research Findings and Clinical Trials

Efficacy Parameters

Clinical studies evaluating linaclotide have focused on several key efficacy parameters that would likely be similar for the acylated form:

  • Complete Spontaneous Bowel Movements (CSBMs) - frequency per week

  • Spontaneous Bowel Movements (SBMs) - frequency per week

  • Stool consistency (measured via Bristol Stool Form Scale)

  • Abdominal pain severity (measured on numerical rating scales)

  • Straining during defecation

In Phase IIb studies of linaclotide, dose-dependent increases in CSBMs were observed, with improvements ranging from 2.2 to 3.2 CSBMs per week compared to 1.3 for placebo . These parameters would likely be evaluated similarly for acylated linaclotide.

Comparison with Regular Linaclotide

Structural Differences

The primary distinction between acylated linaclotide (linaclotide acetate) and regular linaclotide is the addition of an acetate group, which forms a salt with the peptide structure . This modification results in a slightly different molecular weight (1586.8 g/mol vs. 1526.736 g/mol) and molecular formula .

Pharmacological Implications

The acylation process potentially influences:

  • Solubility and dissolution characteristics

  • Stability in gastrointestinal environments

  • Local concentration at the site of action

  • Duration of therapeutic effect

Future Directions and Research

Current research suggests potential ongoing investigations into:

  • Optimization of acylation to enhance therapeutic properties

  • Expanded clinical applications beyond current indications

  • Comparative studies between different formulations

  • Long-term safety and efficacy evaluations

The development of acylated linaclotide represents part of the broader evolution of peptide therapeutics, where chemical modifications are employed to optimize pharmacological properties while maintaining therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator